molecular formula C16H13ClN2OS B4391342 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide

3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide

Cat. No. B4391342
M. Wt: 316.8 g/mol
InChI Key: QNJHPQNPKSPDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment. This compound has been found to target a specific protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in cancer cell proliferation and survival.

Mechanism of Action

3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide targets the BRD4 protein, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a key role in regulating gene expression in cancer cells, specifically those involved in cell proliferation and survival. 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and other transcription factors. This leads to a decrease in the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide in lab experiments is its specificity for BRD4, which allows for targeted inhibition of cancer cell growth and survival. However, one limitation is that 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide in different types of cancer.

Future Directions

There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of biomarkers that can predict which patients will respond best to 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide treatment. Additionally, studies are needed to investigate the potential use of 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and survival of cancer cells in various types of cancer, including leukemia, lymphoma, and solid tumors. Studies have also shown that 3-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)propanamide can sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-13-5-7-14(8-6-13)21-10-9-16(20)19-15-4-2-1-3-12(15)11-18/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHPQNPKSPDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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